RGH-122

V1a receptor binding affinity Ki

Researchers requiring a well-characterized V1a antagonist for reproducible behavioral pharmacology face limited options with verified selectivity profiles. RGH-122 addresses this gap with sub-nanomolar hV1a affinity (Ki=0.3 nM) and rigorously documented selectivity (>100-fold over V2; >6,000-fold over V1b; >10,000-fold over hERG). • Validated in vivo: oral efficacy at 1.5 mg/kg (social preference) and 0.5-5 mg/kg (social recognition memory) in rat ASD models. • Characterized microsomal stability: CLint 13/28/25 μL/min/mg (human/rat/mouse). • Distinct triazolobenzazepine scaffold enables orthogonal pharmacological profiling versus balovaptan or SRX246.

Molecular Formula C24H25ClN4O3
Molecular Weight 452.9 g/mol
Cat. No. B12373856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRGH-122
Molecular FormulaC24H25ClN4O3
Molecular Weight452.9 g/mol
Structural Identifiers
SMILESC1CC(CCC1C2=NN=C3N2C4=C(CC5(C3)OCCO5)C=C(C=C4)Cl)OC6=CC=CC=N6
InChIInChI=1S/C24H25ClN4O3/c25-18-6-9-20-17(13-18)14-24(30-11-12-31-24)15-21-27-28-23(29(20)21)16-4-7-19(8-5-16)32-22-3-1-2-10-26-22/h1-3,6,9-10,13,16,19H,4-5,7-8,11-12,14-15H2
InChIKeyLFXCGLFTXRJJLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RGH-122: Selective V1a Receptor Antagonist


RGH-122 (compound 43) is a small-molecule antagonist of the human vasopressin 1a (hV1a) receptor, a G protein-coupled receptor implicated in social behavior and emotional regulation [1]. It is an orally bioavailable triazolobenzazepine derivative with a molecular formula of C24H25ClN4O3, molecular weight of 452.93 g/mol, and CAS Registry Number 2355304-05-9 . RGH-122 exhibits sub-nanomolar binding affinity for hV1a (Ki = 0.3 nM) and was advanced as a clinical candidate by Gedeon Richter Plc for neuropsychiatric indications .

Selective V1a receptor antagonist probe
GPCR signaling and behavioral pharmacology research
Orally bioavailable tool for in vivo CNS studies
Triazolobenzazepine scaffold for SAR exploration

RGH-122 Substitution Risks


V1a receptor antagonists exhibit substantial heterogeneity in receptor binding kinetics, selectivity profiles across the vasopressin/oxytocin receptor family, metabolic stability, and blood-brain barrier penetration [1]. Balovaptan, SRX246, and relcovaptan—while all classified as V1a antagonists—differ markedly in hV1a binding affinity (Ki ranging from 0.3 nM to 1 nM), selectivity over V2 and V1b receptors, and species-specific pharmacology [2][3]. Substituting one V1a antagonist for another without accounting for these parameters can confound reproducibility, alter dose-response relationships, and invalidate cross-study comparisons in both in vitro and behavioral pharmacology experiments.

! V1a binding kinetics and selectivity profiles differ across antagonists; direct substitution may shift assay outcomes.
! Blood-brain barrier penetration and metabolic stability vary, potentially altering CNS exposure in behavioral models.
! Species-specific pharmacology and dose-response relationships are not directly transferable between V1a antagonist chemotypes.

RGH-122 Comparator Evidence


hV1a Binding Affinity vs. Balovaptan

RGH-122 demonstrates 3.3-fold higher binding affinity for the human V1a receptor (hV1a) compared to balovaptan, the most clinically advanced V1a antagonist. RGH-122 exhibits a Ki of 0.3 nM [1], whereas balovaptan shows a Ki of 1 nM for hV1a in radioligand binding assays [2]. This potency advantage is achieved while maintaining a favorable selectivity profile.

hV1a Binding Affinity vs. Balovaptan
Cross-study comparable
RGH-122 Ki 0.3 nM
vs. Balovaptan 1 nM
3.3-fold higher affinity
Supports assay sensitivity context; may reduce compound requirement at equivalent receptor occupancy
Radioligand binding; data from different published sources
V1a receptor binding affinity Ki

V2 Receptor Selectivity

RGH-122 exhibits >100-fold selectivity for hV1a over the hV2 receptor . In contrast, balovaptan demonstrates >30,000-fold selectivity over hV2 receptors [1], while conivaptan is a dual V1a/V2 antagonist approved for hyponatremia [2]. RGH-122's selectivity profile positions it as a tool for V1a-specific interrogation without the confounding V2-mediated renal and vascular effects observed with dual antagonists. RGH-122 additionally shows >6,000-fold selectivity over V1b receptors and >10,000-fold selectivity over hERG channels .

V2 Receptor Selectivity
Class-level inference
RGH-122 >100-fold over V2
Balovaptan >30,000-fold; conivaptan dual
Balovaptan ~300× more V2-selective
V2 selectivity profiles differ; RGH-122 offers moderate V2 sparing with higher V1a affinity
Functional and binding assays on recombinant human receptors
V1a antagonist selectivity V2 receptor

Microsomal Clearance Across Species

RGH-122 demonstrates moderate to high microsomal stability across species, with intrinsic clearance (CLint) values of 13 μL/min/mg (human), 28 μL/min/mg (rat), and 25 μL/min/mg (mouse) in liver microsome assays . This species-specific metabolic stability profile supports the oral bioavailability characterization of RGH-122 and informs dose selection for in vivo rodent pharmacology studies. Comparable CLint data for balovaptan and SRX246 in the same experimental system are not publicly consolidated, limiting direct cross-study comparison.

Microsomal Clearance
Supporting evidence
CLint (µL/min/mg): 13 (human), 28 (rat), 25 (mouse)
Reported CLint values support species-specific exposure modeling
Balovaptan data not available for direct comparison; liver microsome assay
microsomal stability CLint ADME

Oral Efficacy in Social Preference Model

RGH-122 demonstrated CNS-penetrant functional activity in a 3-chamber social preference test, an established autism-relevant behavioral paradigm. The compound enhanced social preference with a lowest effective oral dose of 1.5 mg/kg [1]. Additionally, RGH-122 (0.5, 1.5, and 5 mg/kg, oral) restored social recognition memory deficits induced by prenatal valproate exposure in male rats following an 8-day treatment regimen . Balovaptan has demonstrated clinical efficacy in autism spectrum disorder at oral doses of 1.5-10 mg in Phase 2/3 trials [2], while SRX246 has shown anxiolytic effects in human proof-of-concept studies [3]; however, direct preclinical-to-preclinical or clinical-to-clinical dose comparisons between these compounds are confounded by species differences and divergent experimental endpoints.

Social Preference Model
Cross-study comparable
Lowest effective oral dose 1.5 mg/kg (rat)
Reported behavioral endpoint at defined dose; supports CNS exposure and target engagement interpretation
Rat 3-chamber test; cross-species dose comparison not directly applicable
social preference autism model oral bioavailability

Purity and Accessibility

RGH-122 is supplied at >98% purity as determined by HPLC . This purity specification meets the threshold generally accepted for reproducible pharmacological research. Balovaptan (CAS 1228088-30-9) and SRX246 are not uniformly available from all major chemical suppliers, potentially creating procurement lead-time and batch-to-batch consistency challenges for time-sensitive experiments. RGH-122's availability through multiple reputable research chemical vendors reduces supply chain risk.

Purity & Availability
Supporting evidence
>98% (HPLC); multi-vendor supply
Purity specification supports batch consistency for reproducible research
Supplier-reported purity; procurement lead-time advantage noted
compound purity research chemical HPLC

Scaffold Derivatization to Dual Antagonists

RGH-122 serves as the parent scaffold from which a series of dual V1a/V2 antagonists were derived via tail-region modifications [1]. These modifications resulted in compounds with excellent binding affinity on both V1a and V2 receptors, demonstrating the chemical versatility of the RGH-122 triazolobenzazepine core. In contrast, balovaptan and relcovaptan are derived from distinct triazolobenzodiazepine and non-triazole scaffolds, respectively, and have not been reported as templates for deliberate dual antagonist design [2]. This scaffold plasticity positions RGH-122 as a starting point for SAR exploration aimed at tuning receptor selectivity.

Scaffold Derivatization
Class-level inference
Parent scaffold for dual V1a/V2 antagonist design
Scaffold plasticity supports SAR exploration and receptor selectivity tuning
Derivatization pathway documented; not reported for balovaptan scaffold
scaffold optimization dual antagonist triazolobenzazepine

RGH-122 Applications


V1a Receptor Assays and Screening

RGH-122's sub-nanomolar hV1a binding affinity (Ki = 0.3 nM) [1] and well-characterized selectivity profile (>100-fold over V2; >6,000-fold over V1b; >10,000-fold over hERG) make it suitable as a reference antagonist in V1a receptor binding assays, functional cAMP or calcium flux assays, and counter-screening panels for off-target profiling. Its documented microsomal stability values (CLint = 13/28/25 μL/min/mg for human/rat/mouse) further support its use in hepatocyte or liver microsome stability experiments and in vitro ADME characterization.

ASD Behavioral Models

RGH-122 has demonstrated oral efficacy at 1.5 mg/kg in a 3-chamber social preference test and at 0.5-5 mg/kg in a prenatal valproate-induced social recognition memory deficit model in rats [1]. These validated in vivo endpoints support the compound's use in preclinical ASD research, including studies of social behavior, anxiety-related phenotypes, and the neurocircuitry of vasopressinergic signaling. Researchers can reference these published effective doses to design dose-response studies and avoid extensive empirical dose-finding.

Scaffold Derivatization and Medicinal Chemistry

RGH-122 has been successfully derivatized via tail-region modifications to yield a series of dual V1a/V2 antagonists . This established derivatization pathway supports its use as a starting scaffold in medicinal chemistry campaigns aimed at tuning vasopressin receptor subtype selectivity, exploring structure-activity relationships, or developing next-generation V1a-targeted chemical probes.

Comparative Antagonist Chemotype Studies

RGH-122 (triazolobenzazepine scaffold, Ki = 0.3 nM) offers a distinct chemotype and affinity profile compared to balovaptan (triazolobenzodiazepine scaffold, Ki = 1 nM) [1][2] and SRX246 (β-lactam/azetidinone scaffold) [3]. Researchers conducting comparative pharmacology studies or seeking to validate target engagement across structurally diverse V1a antagonists can utilize RGH-122 as a chemically orthogonal tool compound to distinguish scaffold-specific effects from on-target pharmacology.

Application
Selection Property
Validation Focus
V1a receptor assays and counter-screening
Binding affinity and selectivity profile
Selectivity over V2, V1b, hERG; microsomal stability
Social behavior research models
Oral CNS exposure context
Behavioral endpoint reproducibility and dose-response interpretation
Scaffold-based SAR exploration
Triazolobenzazepine scaffold plasticity
Derivatization to dual V1a/V2 antagonist series
Comparative antagonist chemotype studies
Chemotype and affinity differentiation
Target engagement validation across distinct scaffolds

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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